molecular formula C25H24N2O2 B2696359 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide CAS No. 954608-82-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Cat. No.: B2696359
CAS No.: 954608-82-3
M. Wt: 384.479
InChI Key: YDFLHRXZXPDHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS 946325-16-2) is a synthetic small molecule with a molecular formula of C25H24N2O2 and a molecular weight of 384.5 g/mol, offered as a high-purity chemical tool for research applications . This compound belongs to a class of tetrahydroquinoline derivatives, a scaffold recognized for its relevance in medicinal chemistry and drug discovery. While the specific biological profile of this compound is under investigation, structurally similar tetrahydroquinoline and isoquinolone analogs have demonstrated significant research value in various areas. For instance, recent studies on novel tetrahydroquinoline and related heterocyclic compounds have shown promising in vitro anticancer activities against human colon cancer (HT29) and prostate cancer (DU145) cell lines . Furthermore, other research highlights the potential of isoquinolone derivatives as potent and selective antagonists for G-protein coupled receptors (GPCRs), such as the lysophosphatidic acid receptor 5 (LPA5), which is a emerging target for investigating novel analgesics in models of inflammatory and neuropathic pain . The molecular structure of this benzamide, featuring a benzyl-substituted tetrahydroquinolinone core linked to a dimethylbenzamide group, makes it a valuable intermediate or candidate for screening in oncology, neuroscience, and general drug discovery research, particularly in structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-12-18(2)14-21(13-17)25(29)26-22-9-10-23-20(15-22)8-11-24(28)27(23)16-19-6-4-3-5-7-19/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFLHRXZXPDHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Benzylation: The quinoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The benzylated quinoline is oxidized to introduce the oxo group, typically using an oxidizing agent like potassium permanganate.

    Amidation: Finally, the compound is reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The benzyl and dimethylbenzamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, triethylamine.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name (ID) Core Structure Key Substituents Zinc-Binding Group
Target Compound Tetrahydroquinolinone 3,5-Dimethylbenzamide, Benzyl Benzamide (CONH-)
6j (N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide) Tetrazole 3,5-Dimethylbenzamide, Benzyl, Hydroxamic acid Hydroxamic acid (NHOH)
2j (N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) Amide linker 3,5-Dimethylbenzamide, Benzyl, Hydroxamic acid Hydroxamic acid (NHOH)
2p (N-(2-((3,5-Dimethylbenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) Amide linker 3,5-Dimethylbenzamide, 3,5-Dimethylbenzyl, Hydroxamic acid Hydroxamic acid (NHOH)

Key Observations :

  • The target compound lacks a hydroxamic acid group, a critical feature for HDAC inhibition in analogs like 6j , 2j , and 2p .
  • Substituent variations (e.g., benzyl vs. alkyl chains) influence physicochemical properties such as solubility and melting points.

Table 2: Physicochemical Properties of Analogs

Compound Name (ID) Melting Point (°C) Yield (%) Purity (%) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, HRMS)
Target Compound Not reported Not reported Not reported ~402.47* Not available
6j 98 Not specified HRMS confirmed 534.60 δ 2.23 (s, 12H, CH₃), 6.80–7.76 (aromatic)
2j 194 77 >99 446.47 δ 2.24 (s, 6H, CH₃), 7.12–8.52 (aromatic)
2p 116–118 58 97.1 474.56 δ 2.23 (s, 12H, CH₃), 6.80–8.41 (aromatic)
1x (Butylamino derivative) 181 68 98.9 412.50 δ 2.24/2.27 (s, 6H, CH₃), 0.75–7.94 (alkyl/aromatic)

*Calculated molecular weight based on formula.

Key Observations :

  • Higher melting points in 2j (194°C) and 1x (181°C) suggest stronger crystalline packing due to hydrogen-bonding hydroxamate or alkylamide groups .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core structure, which is known for its diverse biological activities. The molecular formula is C23H26N2O2C_{23}H_{26}N_{2}O_{2} with a molecular weight of approximately 362.47 g/mol. The compound's structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC23H26N2O2
Molecular Weight362.47 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrahydroquinoline moiety suggests potential intercalation with DNA or inhibition of specific enzyme activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : Research involving human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated significant cytotoxic effects when treated with related compounds. These studies utilized the MTT assay to measure cell viability and indicated that these compounds could inhibit cancer cell proliferation effectively .
  • Molecular Docking Studies : Computational analyses have shown promising docking interactions with key targets such as EGFR tyrosine kinase, which plays a crucial role in cancer cell growth and survival . This suggests that the compound may act as an inhibitor of this pathway.

Other Biological Activities

In addition to anticancer properties, compounds within this chemical class have shown potential in other areas such as:

  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have been studied for their ability to modulate inflammatory responses in vitro.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Synthesis and Characterization : The synthesis involves multiple steps starting from commercially available precursors. Characterization techniques such as NMR and FTIR confirm the structural integrity of synthesized compounds.
  • In Vivo Studies : Although primarily in vitro studies have been reported, preliminary in vivo studies on animal models are needed to assess the pharmacokinetics and therapeutic efficacy of this compound.
  • Safety Profile : Limited data exist regarding the safety and toxicity profiles of this compound; however, related compounds have shown potential side effects such as skin irritation and genotoxicity.

Q & A

Q. What are the critical steps for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including triazine coupling (as in ) and benzamide formation. Key steps:
  • Step 1 : Use 1.0 equiv. of trichlorotriazine for nucleophilic substitution to ensure regioselectivity (temperature: 0–5°C, solvent: THF) .
  • Step 2 : Amidation via carbodiimide coupling (e.g., EDC/HOBt) under nitrogen to minimize hydrolysis.
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry if intermediates like tetrahydroquinoline derivatives show low yields (<60%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) to confirm ≥95% purity.
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl signals at δ 165–170 ppm) .
  • X-ray Crystallography : Resolve crystal structure (space group P21/cP2_1/c, RR-factor <0.06) to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane using gravimetric analysis (e.g., 25°C, 24h equilibration). Discrepancies may arise from polymorphism; use DSC to detect thermal transitions (e.g., melting points ±5°C variations) .
  • Co-solvent Systems : For low aqueous solubility (<0.1 mg/mL), employ β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance bioavailability .

Q. How can structure-activity relationships (SAR) be explored for the tetrahydroquinolin-6-yl moiety in biological assays?

  • Methodological Answer :
  • Analog Synthesis : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro, chloro) to assess impact on receptor binding.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with bioactivity (e.g., IC50_{50} shifts in kinase inhibition assays) .
  • Data Table :
SubstituentLogPIC50_{50} (nM)Binding Energy (kcal/mol)
-H3.2120 ± 15-8.7
-NO2_22.845 ± 8-10.2

Q. What experimental designs address conflicting bioactivity results in cell-based vs. enzyme-linked assays?

  • Methodological Answer :
  • Assay Validation :
  • Cell-based : Use HEK293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP levels via ELISA.
  • Enzyme-linked : Optimize substrate concentration (KM ± 10%) to avoid non-specific inhibition .
  • Contradiction Analysis : If cell assays show lower efficacy, evaluate membrane permeability (PAMPA assay) or efflux pump activity (e.g., P-gp inhibition with verapamil) .

Methodological Notes

  • Key References : (synthesis), 4 (structural analysis), 9 (experimental design), and 11 (solubility challenges) form the methodological backbone.
  • Data Interpretation : Always cross-validate computational predictions with empirical assays to minimize overfitting in SAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.